次氯酸钙

描述

Hypochlorous acid calcium salt, commonly referred to as calcium hypochlorite, is a chemical compound with significant applications in disinfection and sanitation. It is widely used for water treatment, bleaching, and as a disinfectant due to its strong oxidizing properties. The compound is often encountered in various forms, including granules, tablets, or powders, and is known for its effectiveness in killing bacteria, algae, and other microorganisms .

Synthesis Analysis

Calcium hypochlorite is typically synthesized through the reaction of chlorine gas with calcium hydroxide (slaked lime). This process can produce a variety of products, including calcium hypochlorite, calcium chloride, and water. The reaction is exothermic and can be represented by the following equation:

[ 2Cl_2 + 2Ca(OH)_2 → Ca(OCl)_2 + CaCl_2 + 2H_2O ]

The synthesis process must be carefully controlled to ensure the purity and stability of the product .

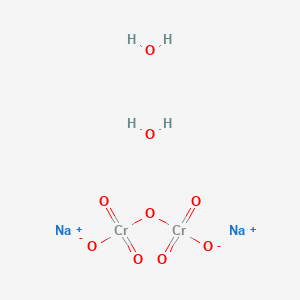

Molecular Structure Analysis

The molecular structure of calcium hypochlorite consists of a calcium ion (Ca^2+) and two hypochlorite ions (ClO^-). The calcium ion coordinates with the oxygen atoms of the hypochlorite ions, forming a solid lattice structure when in the crystalline state. The hypochlorite ion is the active component responsible for the compound's oxidizing properties .

Chemical Reactions Analysis

Calcium hypochlorite is a strong oxidizer and reacts with a variety of organic and inorganic substances. It can react with acids to release chlorine gas and with reducing agents to undergo redox reactions. In the presence of organic material, calcium hypochlorite can cause ignition due to its oxidizing nature, which poses a significant fire hazard. It is also known to react with alcohols, ethers, aldehydes, and various other functional groups, often leading to oxidation products such as ketones, esters, and acids .

Physical and Chemical Properties Analysis

Calcium hypochlorite is a white or off-white solid with a strong chlorine odor. It is not very soluble in water, and its solubility decreases with increasing temperature. The compound is hygroscopic and must be stored in a dry environment to prevent decomposition and the release of chlorine gas. It is stable under normal conditions but can decompose upon heating or contact with organic materials, releasing oxygen and chlorine gases. The compound's oxidizing properties make it an effective disinfectant, but also pose risks of corrosion and toxicity .

Relevant Case Studies

Several studies have explored the effects of calcium hypochlorite in various applications. For instance, its impact on the flexural strength and modulus of elasticity of dentine has been investigated, revealing that it can reduce the flexural strength but not the modulus of elasticity . Another study examined its role as a root canal irrigant and found that it can increase the bond strength of fiber posts to radicular dentin when used with self-adhesive cements . Additionally, its selective depression of pyrite in the flotation separation of minerals highlights its potential in the mining industry .

科学研究应用

消毒和卫生

次氯酸钙,俗称漂白粉,广泛用于消毒。 它是泳池消毒的关键成分,也因其强大的氧化性能而用于工业水处理和表面消毒 .

有机化学

在有机化学中,次氯酸钙是一种有效的氧化剂。 它被用于裂解二醇、α-羟基羧酸和酮酸,生成片段化的醛或羧酸 .

漂白剂

次氯酸钙广泛用于纸浆和纺织品的漂白。 它的氧化能力有助于分解染料和天然色素,从而使材料变白 .

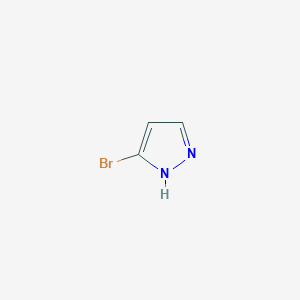

化学合成

该化合物在其他化学品的合成中得到应用,例如基于吡啶盐设计和创建新型次氯酸探针,这些探针对次氯酸高度敏感,检测限极低 .

生物成像

次氯酸钙用于生物系统中的成像目的。 荧光成像技术利用该化合物检测和可视化活细胞中的次氯酸 (HOCl) .

环境监测

作用机制

Target of Action

Hypochlorous acid calcium salt, also known as calcium hypochlorite, primarily targets microorganisms . It is effective against a broad range of microorganisms and is used as a disinfectant . The compound is also a strong oxidant, reacting violently with combustible and reducing materials .

Mode of Action

Calcium hypochlorite acts as a strong base and a powerful oxidizing agent . When dissolved in water, the hypochlorite anion accepts a proton from H2O, liberating an OH– ion . This compound can readily accept an electron, making it a powerful oxidizing agent . It mediates its antimicrobial action by reacting with fatty acids and amino acids . Via a saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol . This reduces the surface tension of the remaining solution .

Biochemical Pathways

In living organisms, hypochlorous acid is generated by the reaction of hydrogen peroxide with chloride ions under the catalysis of the heme enzyme myeloperoxidase (MPO) . This process is part of the body’s immune response to fight infections . Hypochlorous acid can cause major alterations in the cellular antioxidant defense system and inhibition of glycolytic pathways, which increase the susceptibility of cells to oxidative damage .

Pharmacokinetics

The concentration of the hypochlorite depends on the overall efficiency of disinfection .

Result of Action

The result of calcium hypochlorite’s action is the destruction of microorganisms, leading to cellular disruption and death . This action is swift and effective, ensuring rapid disinfection . Its ability to achieve high levels of cleanliness without residue is particularly valued in settings requiring the utmost hygiene .

Action Environment

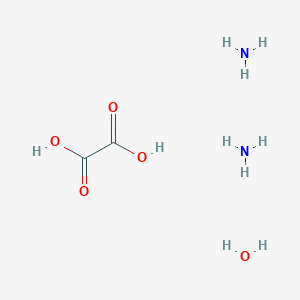

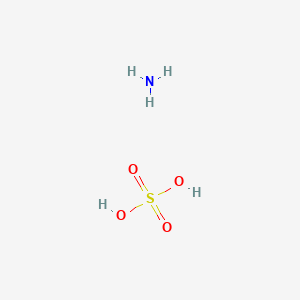

It decomposes rapidly above 175°C and on contact with acids, producing chlorine and oxygen . This generates a fire and explosion hazard . The substance is a strong oxidant and reacts violently with combustible and reducing materials . The solution in water is a medium strong base . It reacts violently with ammonia, amines, nitrogen compounds, and many other substances, generating an explosion hazard . It attacks many metals, producing flammable/explosive gas (hydrogen) . Therefore, the environment significantly influences the compound’s action, efficacy, and stability.

安全和危害

属性

IUPAC Name |

calcium;hypochlorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.ClHO/c;1-2/h;2H/q+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTJSUDCSFUMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OCl.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaClHO+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7778-54-3 | |

| Record name | Losantin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: How does calcium hypochlorite work as a disinfectant in water treatment?

A1: Calcium hypochlorite (Ca(OCl)2) acts as a disinfectant by releasing hypochlorous acid (HOCl) when dissolved in water. Hypochlorous acid is a strong oxidant that effectively destroys bacteria, viruses, and other microorganisms present in water. While the exact mechanism is complex, it is believed that HOCl disrupts the cell walls and essential enzymes of microorganisms, ultimately leading to their inactivation. [, ]

Q2: The research mentions adjusting the "disinfectant dose" to control residual chlorine concentration. Why is this important?

A2: Maintaining an appropriate residual chlorine concentration in treated water is crucial for several reasons. Firstly, it ensures the long-term disinfection efficacy as water travels through the distribution system. Secondly, while a certain level of chlorine is necessary for disinfection, excessive residual chlorine can lead to undesirable taste and odor issues in drinking water. Therefore, adjusting the calcium hypochlorite dose helps strike a balance between effective disinfection and maintaining acceptable water quality for consumers. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。